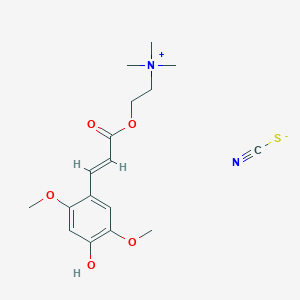

2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate

CAS No.:

Cat. No.: VC16027058

Molecular Formula: C17H24N2O5S

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24N2O5S |

|---|---|

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | 2-[(E)-3-(4-hydroxy-2,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate |

| Standard InChI | InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-16(19)7-6-12-10-15(21-5)13(18)11-14(12)20-4;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |

| Standard InChI Key | NPOZDPAVPFLLCN-UHFFFAOYSA-N |

| Isomeric SMILES | C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |

| Canonical SMILES | C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate (CAS: 7431-77-8) is systematically named based on IUPAC conventions. Its structure comprises a trimethylethanaminium cation bonded via an ester linkage to a 3-(4-hydroxy-2,5-dimethoxyphenyl)acryloyl group, with a thiocyanate counterion . The compound’s isomeric SMILES string, C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C=C1OC)O)OC.C(#N)[S-], highlights its E-configuration at the acryloyl double bond, which is critical for its biological activity.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₅S | |

| Molar Mass | 368.45 g/mol | |

| Melting Point | 177–182°C | |

| Solubility | Methanol, ethanol, DMSO | |

| Storage Conditions | -20°C under inert atmosphere |

Biosynthetic Origin and Natural Occurrence

This compound is a secondary metabolite synthesized in cruciferous plants as part of their defense mechanisms against pathogens and herbivores . Its isolation from Brassica species underscores its role in plant allelopathy and stress response systems .

Pharmacological Research and Mechanisms of Action

Antioxidant and Cardioprotective Effects

In H₂O₂-treated cardiomyocytes, sinapine thiocyanate (6–60 μM) attenuated mitochondrial oxidative stress by scavenging reactive oxygen species (ROS) and restoring glutathione levels . This activity is linked to its methoxy phenolic groups, which donate electrons to neutralize free radicals .

Antiproliferative Activity in Cancer Cells

In Caco-2 colorectal adenocarcinoma cells, sinapine thiocyanate (10–200 μM) inhibited proliferation via downregulation of phosphorylated extracellular signal-regulated kinase (ERK1/2) and fibroblast growth factor receptor substrate 2α (FRS2α), key mediators of cell cycle progression . Synergistic effects with doxorubicin were observed, attributed to suppression of P-glycoprotein (P-gp)-mediated drug efflux .

Acetylcholinesterase Inhibition

At 50 μM, the compound inhibited acetylcholinesterase (AChE) by 72% in vitro, suggesting potential for Alzheimer’s disease treatment by increasing synaptic acetylcholine levels .

Topical Application in Acupoint Herbal Patching

A rat model study demonstrated that sinapine thiocyanate administered via acupoint patches achieved peak dermal concentrations of 250.01 ± 61.99 ng/mL at 2 hours post-application, with no systemic absorption detected in plasma . This localized action supports its use in transdermal therapies for inflammatory conditions .

Anti-Nonalcoholic Fatty Liver Disease (NAFLD)

In high-fat diet-induced NAFLD mice, daily oral administration (20 mg/kg) reduced hepatic steatosis by 40% through modulation of gut microbiota composition, particularly increasing Bifidobacterium spp. and suppressing Firmicutes/Bacteroidetes ratio .

Pancreatic Cancer Xenograft Models

Intraperitoneal injection of sinapine thiocyanate (25 mg/kg) in nude mice bearing PANC-1 tumors reduced tumor volume by 58% over 21 days, correlating with downregulation of growth arrest and DNA damage-inducible alpha (GADD45A) and inhibition of epithelial-mesenchymal transition (EMT) .

Future Research Directions

-

Pharmacokinetic Profiling: Elucidate absorption, distribution, metabolism, and excretion (ADME) parameters to optimize dosing regimens.

-

Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability and target specificity.

-

Clinical Trials: Initiate Phase I trials to assess safety and efficacy in human populations, particularly for oncology and metabolic indications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume